

An In-depth Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-amino-3,5-dimethylbenzoate

Cat. No.: B1311991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **Methyl 4-amino-3,5-dimethylbenzoate**, a key chemical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications within chemical research and drug development.

Physicochemical and Quantitative Data

Methyl 4-amino-3,5-dimethylbenzoate is an organic compound that serves as a valuable building block in various synthetic processes. Its molecular structure and properties are well-defined, making it a reliable intermediate for complex chemical syntheses. The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value
Molecular Weight	179.22 g/mol [1] [2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1]
CAS Number	3095-48-5 [1]
Appearance	Colorless or light yellow solid [1]
Melting Point	106-107 °C [1]
Boiling Point	331.3 ± 37.0 °C (Predicted) [1]
Density	1.105 ± 0.06 g/cm ³ (Predicted) [1]
Solubility	Soluble in alcohol and ether, slightly soluble in water. [1]

Experimental Protocols: Synthesis

The synthesis of **Methyl 4-amino-3,5-dimethylbenzoate** is commonly achieved through the reduction of the corresponding nitro compound, methyl 3,5-dimethyl-4-nitrobenzoate. The following protocol provides a detailed methodology for this key transformation.[\[3\]](#)

Objective: To synthesize **Methyl 4-amino-3,5-dimethylbenzoate** from methyl 3,5-dimethyl-4-nitrobenzoate.

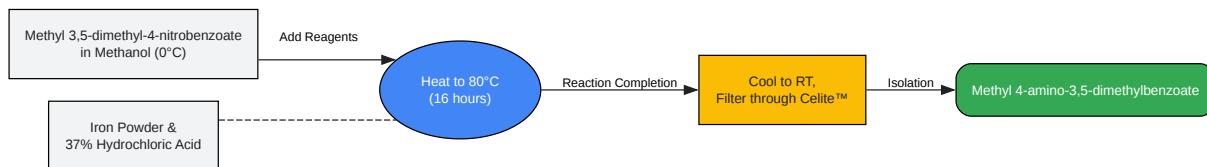
Materials:

- Methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol)
- Methanol (100 mL)
- Iron powder (15.7 g, 0.2869 mol)
- 37% Hydrochloric acid (1.72 g, 0.0478 mol)
- Celite™ bed

Procedure:

- To a solution of methyl 3,5-dimethyl-4-nitrobenzoate in methanol at 0°C, sequentially add iron powder and 37% hydrochloric acid.[3]
- Heat the reaction mixture to 80°C and maintain this temperature for 16 hours.[3]
- Upon completion of the reaction, cool the mixture to room temperature.[3]
- Filter the mixture through a Celite™ bed and wash the filter cake with methanol.[3]
- Concentrate the filtrate to dryness to yield **methyl 4-amino-3,5-dimethylbenzoate**.[3]

Results: This procedure affords **methyl 4-amino-3,5-dimethylbenzoate** as an unpurified solid with a high yield (e.g., 7.8 g, 99% yield).[3] Further purification can be achieved through recrystallization if necessary. The product can be characterized by mass spectrometry, which should show a peak at m/z: 180.2 (M+1).[3]


Applications in Drug Development and Organic Synthesis

Methyl 4-amino-3,5-dimethylbenzoate is primarily utilized as an intermediate in organic synthesis and can be employed in the creation of more complex molecules, including pharmaceuticals.[1] Its chemical structure, featuring an amine group and a methyl ester on a substituted benzene ring, allows for a variety of subsequent chemical modifications, making it a versatile precursor in medicinal chemistry.

While specific, large-scale applications in marketed drugs are not extensively documented in publicly available literature, its utility as a building block is clear. Structurally related amino- and dimethyl- substituted benzoates are of interest in various therapeutic areas. For instance, other amino-methylbenzoate derivatives have been used in the synthesis of neuroprotective hydrazides for potential use in treating Alzheimer's disease and in the development of retinoids. [4] The unique substitution pattern of **Methyl 4-amino-3,5-dimethylbenzoate** influences its reactivity and steric profile, offering distinct possibilities for novel molecular design.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of **Methyl 4-amino-3,5-dimethylbenzoate**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 4-amino-3,5-dimethylbenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Amino-3,5-dimethyl-benzoic acid methyl ester [oakwoodchemical.com]
- 3. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]
- 4. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311991#methyl-4-amino-3-5-dimethylbenzoate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com